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The G protein-coupled receptor 35 (GPR35) is emerging as a significant, yet complex,
therapeutic target for a range of neurodegenerative diseases, including Parkinson's and
Alzheimer's disease.[1][2] Initially an orphan receptor, GPR35 is now known to be activated by
various endogenous and synthetic ligands, playing a crucial role in modulating
neuroinflammation, oxidative stress, and neuronal apoptosis.[3][4] This guide provides a
comprehensive overview of GPR35's function in the central nervous system (CNS), its
signaling pathways, and the experimental methodologies used to investigate its therapeutic
potential.

Core Concepts and Therapeutic Rationale

GPR35 is a class A rhodopsin-like GPCR expressed in various regions of the CNS, including
the hippocampus, spinal cord, and dorsal root ganglia, as well as on immune cells like
microglia and infiltrating monocytes/macrophages.[5] Its involvement in both pro- and anti-
inflammatory pathways makes it a nuanced target. The therapeutic rationale for targeting
GPR35 in neurodegenerative diseases hinges on its ability to mitigate key pathological
processes:

e Neuroinflammation: GPR35 activation has been shown to suppress neuroinflammatory
responses. For instance, the agonist kynurenic acid (KYNA) can inhibit microglial activation
and the subsequent release of pro-inflammatory cytokines. This is particularly relevant in
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conditions like Parkinson's and Alzheimer's disease, where chronic neuroinflammation
contributes significantly to neuronal death.

o Oxidative Stress: GPR35 signaling can alleviate oxidative stress, a common feature of
neurodegenerative disorders. Activation of GPR35 by KYNA has been demonstrated to
reduce the production of reactive oxygen species (ROS) and protect against mitochondrial
dysfunction.

e Neuronal Apoptosis: By modulating inflammatory and oxidative stress pathways, GPR35
activation can ultimately inhibit neuronal apoptosis. Studies have shown that GPR35
agonists can protect dopaminergic neurons in models of Parkinson's disease.

GPR35 Ligands in Preclinical Research

A variety of agonists and antagonists have been utilized to probe the function of GPR35 in the
context of neurodegenerative diseases. However, it is crucial to note the significant species-
specific differences in ligand potency and selectivity, which presents a challenge for
translational research.

Table 1: Quantitative Data for GPR35 Agonists
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Table 2: Quantitative Data for GPR35 Antagonists
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GPR35 Signaling Pathways

GPR35 signals through multiple downstream pathways, often in a ligand- and cell-type-specific
manner. The primary signaling cascades involve Gai/o, Gal3, and (3-arrestin-2.

Gailo-Mediated Anti-Inflammatory Pathway

Activation of GPR35 can lead to the coupling of Gai/o proteins, which inhibits adenylyl cyclase
and reduces intracellular cyclic AMP (cCAMP) levels. This pathway is often associated with the
anti-inflammatory and neuroprotective effects of GPR35 activation.
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Caption: GPR35 Gai/o-mediated anti-inflammatory signaling pathway.
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Gal3 and RhoA/IROCK2 Pro-Pathogenic Pathway in
Alzheimer's Disease

In the context of Alzheimer's disease, increased GPR35 expression has been linked to pro-
pathogenic effects. This is thought to be mediated through Gal3 and the subsequent activation

of the RhoA/ROCK2 pathway, which can exacerbate A accumulation, neuroinflammation, and
neuronal apoptosis.
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Caption: GPR35 Gal3-mediated pro-pathogenic signaling in Alzheimer's.

B-Arrestin-2 Mediated Signaling

Upon agonist binding, GPR35 can also recruit 3-arrestin-2, leading to receptor internalization
and desensitization. (3-arrestin-2 can also act as a scaffold for other signaling proteins,
potentially activating pathways like ERK1/2, which can have diverse cellular effects.
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Caption: GPR35 B-arrestin-2 mediated signaling and internalization.
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Key Experimental Protocols

Investigating the therapeutic potential of GPR35 in neurodegenerative diseases involves a
combination of in vitro and in vivo experimental models.

In Vitro Model: GPR35-Mediated Anti-Inflammatory
Effects in BV-2 Microglia

This protocol is designed to assess the anti-inflammatory effects of GPR35 agonists in a
microglial cell line.

1. Cell Culture and Treatment:

Culture BV-2 microglial cells in appropriate media (e.g., DMEM with 10% FBS).

Seed cells in multi-well plates at a suitable density.

Pre-treat cells with a GPR35 agonist (e.g., 100 uM KYNA) for 1 hour.

Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 1 pg/mL) for a
specified duration (e.g., 24 hours).

. Assessment of Inflammatory Markers:

RT-gPCR: Measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-q,
IL-6, IL-13) and inducible nitric oxide synthase (iNOS).

ELISA: Quantify the protein levels of secreted cytokines in the cell culture supernatant.
Western Blot: Analyze the protein expression of key inflammatory signaling molecules (e.g.,
phosphorylated NF-kB, IkBa).

. Measurement of Oxidative Stress:

Use fluorescent probes (e.g., DCFH-DA) to measure intracellular reactive oxygen species
(ROS) production via flow cytometry or fluorescence microscopy.

. GPR35 Knockdown (for target validation):

Transfect BV-2 cells with GPR35-specific SIRNA or shRNA to confirm that the observed anti-
inflammatory effects are GPR35-dependent.
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In Vivo Model: MPTP-Induced Parkinson's Disease in
Mice

This protocol outlines the use of a neurotoxin-induced mouse model of Parkinson's disease to
evaluate the neuroprotective effects of GPR35 modulation.

1. Animal Model Induction:

e Use adult male C57BL/6 mice.
o Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection
(e.g., 30 mg/kg/day for 5 consecutive days) to induce dopaminergic neurodegeneration.

2. Drug Administration:

o Administer the GPR35 agonist (e.g., KYNA, 10 mg/kg) or vehicle control to the mice, starting
before or concurrently with MPTP administration and continuing for the duration of the
experiment.

3. Behavioral Analysis:

o Perform motor function tests such as the rotarod test, pole test, and open-field test to assess
motor coordination and activity.

4. Immunohistochemistry and Neurochemical Analysis:

» At the end of the study, sacrifice the animals and collect brain tissue.

e Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra
and striatum to quantify the extent of dopaminergic neuron loss.

» Analyze the levels of dopamine and its metabolites in the striatum using high-performance
liquid chromatography (HPLC).

5. Assessment of Neuroinflammation:

o Perform immunohistochemistry or immunofluorescence for microglial (Ibal) and astrocyte
(GFAP) markers in the substantia nigra to assess the extent of gliosis.

o Measure the levels of pro-inflammatory cytokines in brain tissue homogenates using ELISA
or multiplex assays.
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Experimental Workflow: Investigating a Novel GPR35
Agonist

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel

GPR35 agonist for neurodegenerative diseases.
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Caption: Preclinical workflow for a novel GPR35 agonist.
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Future Directions and Conclusion

GPR35 represents a compelling target for the development of novel therapeutics for
neurodegenerative diseases. Its role at the intersection of neuroinflammation, oxidative stress,
and neuronal survival positions it as a key modulator of disease progression. However,
significant challenges remain, particularly concerning the species-specific pharmacology of
GPR35 ligands. Future research should focus on:

» Developing species-specific tool compounds: The generation of potent and selective GPR35
agonists and antagonists for rodent models is crucial for robust preclinical validation.

o Elucidating the role of GPR35 in different cell types: Understanding the specific functions of
GPR35 in neurons, microglia, astrocytes, and infiltrating immune cells will be critical for
designing targeted therapies.

¢ Investigating the therapeutic potential of biased agonism: Ligands that selectively activate
either G protein-dependent or 3-arrestin-dependent pathways could offer improved
therapeutic profiles with fewer side effects.

o Exploring the gut-brain axis: GPR35 is highly expressed in the gastrointestinal tract and
influences gut microbiota, which are increasingly implicated in neurodegenerative diseases.
Targeting gut-resident GPR35 may offer a novel therapeutic strategy.

In conclusion, while the therapeutic landscape of neurodegenerative diseases remains
challenging, the growing body of evidence supporting the role of GPR35 in these conditions
provides a promising avenue for future drug discovery and development. A deeper
understanding of its complex biology and the development of improved pharmacological tools
will be essential to unlock the full therapeutic potential of targeting GPR35.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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